Product packaging for Ethyl sulphate(Cat. No.:)

Ethyl sulphate

Cat. No.: B1228733
M. Wt: 125.13 g/mol
InChI Key: KIWBPDUYBMNFTB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl sulphate, also known as this compound, is a useful research compound. Its molecular formula is C2H5O4S- and its molecular weight is 125.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H5O4S- B1228733 Ethyl sulphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H5O4S-

Molecular Weight

125.13 g/mol

IUPAC Name

ethyl sulfate

InChI

InChI=1S/C2H6O4S/c1-2-6-7(3,4)5/h2H2,1H3,(H,3,4,5)/p-1

InChI Key

KIWBPDUYBMNFTB-UHFFFAOYSA-M

Canonical SMILES

CCOS(=O)(=O)[O-]

Synonyms

diethyl sulfate
diethyl sulfate, tin salt
diethylsulfate
ethyl sulfate

Origin of Product

United States

Scholarly Overview and Research Landscape of Ethyl Sulphate

Historical Trajectories in Ethyl Sulphate Research

The study of this compound is deeply intertwined with the history of ether. wikipedia.orgchemeurope.com In 1730, German alchemist August Siegmund Frobenius first studied the substance concurrently with ether. wikipedia.orgchemeurope.com Subsequent investigations were carried out by French chemists Antoine François, comte de Fourcroy in 1797 and Joseph Louis Gay-Lussac in 1815, as well as by Swiss scientist Nicolas-Théodore de Saussure in 1807. wikipedia.orgchemeurope.com

A significant breakthrough came in 1827 when French chemist and pharmacist Félix-Polydore Boullay and Jean-Baptiste André Dumas identified the role of this compound in the synthesis of diethyl ether from ethanol (B145695) and sulfuric acid. wikipedia.org This led to further studies by German chemist Eilhard Mitscherlich and Swedish chemist Jöns Berzelius, who proposed that sulfuric acid acted as a catalyst in the reaction, with sulfovinic acid (this compound) as a key intermediate. wikipedia.orgchemeurope.com The advent of electrochemistry in the 1800s, pioneered by Alessandro Volta and Humphry Davy, confirmed these findings, solidifying the understanding of this compound's role in the etherification process. wikipedia.orgchemeurope.com

Historically, this compound was a crucial intermediate in the industrial production of ethanol from ethylene (B1197577) through the sulfuric acid hydration process. wikipedia.orgwikipedia.org However, this method has been largely superseded by the more economical direct hydration of ethylene. wikipedia.orgwikipedia.org

Contemporary Significance of this compound in Chemical Science

In modern chemical science, this compound continues to be a compound of interest, primarily for its role as an ethylating agent and as a biomarker for alcohol consumption. iarc.frresearchgate.net

As a Chemical Intermediate and Reagent:

This compound serves as a versatile reagent in organic synthesis. solubilityofthings.com Its ability to act as a source of the ethyl group makes it valuable in various alkylation reactions with nucleophiles. solubilityofthings.com It is used as an intermediate in the production of dyes, pigments, and textile finishing agents. iarc.fratamankimya.com Furthermore, it finds application in the synthesis of other alkyl sulfates, which can be converted into a range of esters and other functional groups. solubilityofthings.com

The reactivity of this compound is demonstrated in its laboratory synthesis, where ethanol reacts with sulfuric acid. wikipedia.org The temperature of this reaction is critical; below 140°C, this compound is the primary product, while higher temperatures lead to the formation of diethyl ether or ethylene. wikipedia.org

As a Biomarker:

A significant contemporary application of this compound is in the field of forensic toxicology and clinical chemistry as a direct biomarker for recent alcohol consumption. researchgate.netnih.govresearchgate.netnih.gov Following alcohol intake, a small fraction of ethanol is metabolized non-oxidatively to form this compound, which can be detected in various biological samples, including urine and hair. researchgate.net Its presence can indicate recent alcohol use even after ethanol is no longer detectable. nih.gov Research has focused on the pharmacokinetics of this compound, including its detection window and correlation with ethyl glucuronide (EtG), another ethanol biomarker. nih.govnih.govnih.gov

Unaddressed Research Questions and Emerging Frontiers in this compound Studies

Despite a long history of study, several research questions and emerging frontiers continue to drive investigations into this compound.

Advanced Synthesis and Catalysis:

While the traditional synthesis of this compound is well-established, there is ongoing interest in developing more efficient and sustainable methods. One patent describes a method for preparing ethylene sulfate (B86663), a related compound, from ethylene glycol and thionyl chloride, highlighting the continued exploration of novel synthetic routes for sulfate esters. google.com The potential for using this compound in more complex catalytic processes and as a precursor for novel materials remains an active area of research.

Expanding the Scope of Biomarker Applications:

The use of this compound as a biomarker is a mature field, yet there are still unanswered questions. Research is ongoing to refine the interpretation of this compound levels, especially in distinguishing between different patterns of alcohol consumption. nih.govclinmedjournals.org The potential for using this compound in conjunction with other biomarkers to provide a more comprehensive picture of alcohol intake is an area of active investigation. nih.gov Furthermore, the implications of low-level this compound detection and its correlation with residual alcohol effects and injury risk are subjects of current studies. nih.govoup.com

Exploring Novel Biological Roles and Reactivity:

Emerging research is beginning to explore the potential for this compound to have direct biological effects beyond its role as a biomarker. Some studies propose that this compound itself could be a chemically reactive metabolite of ethanol, capable of alkylating biological macromolecules and potentially contributing to alcohol-related toxicity. nih.gov This hypothesis opens up a new frontier in understanding the mechanisms of alcohol-related damage. Additionally, the development of novel compounds like tetra hydroxy ethyl disulfate disodium, an antibacterial chelating agent, suggests new avenues for applying the chemical properties of this compound derivatives in medicine. researchgate.net

Interactive Data Table: Key Research Milestones for this compound

Year Researcher(s) Key Finding/Contribution Reference(s)
1730August Siegmund FrobeniusFirst studied this compound alongside ether. wikipedia.orgchemeurope.com
1797Antoine François, comte de FourcroyFurther studied the compound. wikipedia.orgchemeurope.com
1807Nicolas-Théodore de SaussureContributed to the early study of this compound. wikipedia.orgchemeurope.com
1815Joseph Louis Gay-LussacConducted further investigations into this compound. wikipedia.orgchemeurope.com
1827Félix-Polydore Boullay & Jean-Baptiste André DumasIdentified the role of this compound in the preparation of diethyl ether. wikipedia.org
Mid-1800sEilhard Mitscherlich & Jöns BerzeliusSuggested sulfuric acid's catalytic role and the intermediate formation of sulfovinic acid. wikipedia.orgchemeurope.com
1930sUnion Carbide CorporationIndustrial-scale production of ethanol via the sulfuric acid hydration process using this compound as an intermediate. wikipedia.org
2004First human urine identification and legal method for this compound as an alcohol biomarker published. researchgate.net

Interactive Data Table: Properties of this compound

Property Value Reference(s)
Chemical Formula C2H6O4S wikipedia.org
Molar Mass 126.13 g·mol−1 wikipedia.org
Density 1.46 g/cm³ wikipedia.orgchemeurope.com
IUPAC Name Ethyl hydrogen sulfate wikipedia.org
Synonyms Sulfovinic acid, Ethyl bisulfate, Ethoxysulfonic acid wikipedia.org

Advanced Synthetic Methodologies and Derivatization of Ethyl Sulphate

Optimized Esterification Pathways for Ethyl Sulphate Synthesis

The primary and most traditional method for synthesizing this compound is the direct esterification of ethanol (B145695) with sulfuric acid. vaia.com The reaction is reversible and exothermic, necessitating careful control of conditions to maximize the yield of the desired product, ethyl hydrogen sulphate, while minimizing the formation of by-products like diethyl ether and ethylene (B1197577). vaia.comwikipedia.orgresearchgate.net

The fundamental reaction is: C₂H₅OH + H₂SO₄ ⇌ C₂H₅OSO₃H + H₂O vaia.com

Key parameters influencing this equilibrium are temperature, reactant molar ratio, and water concentration.

Temperature Control: Maintaining the reaction temperature below 140°C is crucial. wikipedia.org If the temperature rises above this point, the this compound product can react with excess ethanol to form diethyl ether. wikipedia.org At temperatures exceeding 170°C, particularly with an excess of sulfuric acid, this compound tends to decompose back into ethylene and sulfuric acid. wikipedia.org The exothermic nature of the reaction requires that the sulfuric acid be added incrementally or that the system be actively cooled. wikipedia.org

Molar Ratio of Reactants: The ratio of ethanol to sulfuric acid significantly affects the extent of esterification. Studies dating back to the early 20th century investigated this relationship, finding that using absolute alcohol and optimizing the molar quantities could achieve an esterification of up to 77.4% of the sulfuric acid. rsc.org Later research confirmed that a large excess of either reactant does not lead to a quantitative esterification of the other, but esterifications of sulfuric acid up to 86.5% have been achieved. rsc.org

Water Removal: The presence of water, a product of the esterification, can shift the equilibrium back towards the reactants, reducing the yield. researchgate.netgoogle.com One optimization technique involves using a dehydrating agent or a method to remove water as it forms. For instance, reactive adsorption using anhydrous sodium sulfate (B86663) has been employed to sequester the water produced, thereby enhancing the conversion to this compound. researchgate.net A kinetic study demonstrated that at low molar ratios of ethanol to sulfuric acid, the reaction is reversible and second-order, while at high ratios, it behaves as an irreversible first-order reaction. researchgate.net

An alternative pathway involves the reaction of ethanol with sulfur trioxide. google.com This method can produce this compound with high purity and low water content, which is advantageous as it minimizes the hydrolysis of the product and subsequent by-products like diethyl sulfate during downstream processing. google.com

Table 1: Influence of Temperature on this compound Synthesis and By-product Formation

Temperature Range Primary Product Major By-products Reference
< 140°C This compound (C₂H₅OSO₃H) Minimal wikipedia.org
> 140°C Diethyl Ether ((C₂H₅)₂O) Ethylene wikipedia.org
> 170°C Ethylene (C₂H₄) Diethyl Ether wikipedia.org

Catalytic Approaches in this compound Production

While concentrated sulfuric acid acts as both a reactant and a catalyst, research has explored other catalytic systems to improve efficiency, selectivity, and environmental footprint.

Homogeneous Catalysis: In the reaction between ethanol and sulfur trioxide, catalysts such as the sulfate, hydrochloride, phosphate, nitrate, or carbonate salts of potassium, sodium, calcium, magnesium, aluminum, zinc, iron, tin, lead, copper, and ammonium (B1175870) can be used. google.com A patented method specifies using sodium sulfate, potassium sulfate, or ammonium sulfate as the catalyst, with a molar ratio of catalyst to ethanol between 0.05 and 0.15, to produce high-purity this compound. google.com

Ionic Liquids as Catalysts and Media: Ionic liquids (ILs) have been investigated as catalysts for the esterification of ethanol and sulfuric acid. researchgate.net Studies have used ILs such as 1-butyl 3-methylimidazolium octyl sulphate, 1-ethyl 3-methylimidazolium octyl sulphate, and 1-butyl 3-methylimidazolium mthis compound to study the reaction kinetics, examining the effects of temperature and catalyst concentration on reactant conversion. researchgate.net Furthermore, this compound itself is a key component in the synthesis of certain ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) this compound, where it acts as a precursor anion. rsc.orgchemicalbook.comalfa-chemical.com

Heterogeneous Catalysis: The use of solid acid catalysts presents an attractive alternative to homogeneous systems, simplifying catalyst recovery and reducing waste. In a related esterification for producing ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, a solid sulfonic acid resin was used as a heterogeneous catalyst to avoid the issues associated with sulfuric acid, such as the formation of this compound as an undesired by-product and the generation of acidic waste. google.com This approach highlights a potential direction for cleaner this compound production.

Table 2: Catalytic Systems for Sulphate Ester Synthesis

Catalyst Type Example Catalyst Reactants Key Advantages Reference
Homogeneous Salt Sodium Sulfate, Potassium Sulfate Ethanol, Sulfur Trioxide High product purity, Low water content google.com
Ionic Liquid 1-butyl 3-methylimidazolium octyl sulphate Ethanol, Sulfuric Acid Potential for enhanced kinetics and catalyst recycling researchgate.net
Heterogeneous Solid Acid Sulfonic Acid Resin Ethyl Acetoacetate (for a related synthesis) Ease of separation, Catalyst reusability, Reduced waste google.com

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the adoption of green chemistry principles to minimize environmental impact. nih.gov This involves using less hazardous materials, preventing waste, and improving energy efficiency.

Solvent-Free Synthesis: The synthesis of this compound-containing ionic liquids, such as 1-ethyl-3-methylimidazolium this compound, can be performed under solvent-free conditions. alfa-chemical.com One method involves reacting N-methylimidazole directly with diethyl sulfate at a controlled temperature without any solvent, followed by washing and purification. alfa-chemical.com This avoids the use of volatile and potentially hazardous organic solvents like toluene (B28343). chemicalbook.comalfa-chemical.com

Atom Economy and Waste Reduction: The reaction of ethanol with sulfur trioxide offers a pathway with better atom economy compared to using sulfuric acid, as water is not a primary by-product of the initial reaction. google.com This reduces the need for downstream water removal and minimizes reversible reactions that lower the yield. google.com The use of heterogeneous catalysts, as explored in related processes, also aligns with green principles by allowing for catalyst recycling and reducing the generation of liquid acid waste. google.comnih.gov

Use of Safer Reagents: Research into ionic liquids containing methyl- and ethyl-sulfate anions highlights a halide-free synthesis route. rsc.orgresearchgate.net Traditional ionic liquid syntheses often involve halide intermediates, leading to potential chloride contamination. Synthesizing these ILs directly from alkylimidazoles and dialkyl sulfates provides an inherently 'chloride-free' product, which is advantageous for electrochemical and other sensitive applications. rsc.org

Synthetic Routes to Functionalized this compound Derivatives

This compound serves as a versatile intermediate for the synthesis of various functionalized molecules and derivatives.

Formation of Salts: this compound is an acid and can react with bases to form salts. Common derivatives include sodium this compound, potassium this compound, and calcium this compound. wikipedia.org These salts can be prepared by reacting this compound with the corresponding carbonate or bicarbonate salt. wikipedia.org For example, reacting this compound with potassium carbonate yields potassium this compound. wikipedia.org

Synthesis of Ionic Liquids: The this compound anion is a key component in a class of low-cost, environmentally friendly ionic liquids. rsc.orgresearchgate.net A prominent example is 1-ethyl-3-methylimidazolium this compound ([EMIM][EtSO₄]), which is synthesized by reacting 1-methylimidazole (B24206) with diethyl sulfate. chemicalbook.comalfa-chemical.com This reaction is often carried out in a solvent like toluene or under solvent-free conditions to yield the ionic liquid with high purity. chemicalbook.comalfa-chemical.com These this compound-based ILs are valued for their stability, water solubility, and wide electrochemical window. rsc.org

Alkylation and Further Reactions: this compound can act as an ethylating agent. Its reaction with residual ethanol at elevated temperatures to form diethyl ether is a classic example of its reactivity. wikipedia.org More complex derivatizations can be envisaged. For instance, aminated ethyl sulfuric acid has been described, which is synthesized in a two-step process: first, the esterification of ethanol with sulfuric acid to form ethyl hydrogen sulphate, followed by amination with ammonia. patsnap.com This creates a bifunctional molecule with both sulfate and amine groups, making it a versatile intermediate for preparing various sulfur-containing amines. patsnap.com While not starting from this compound, derivatization strategies for other molecules often use sulfonic ester reagents, indicating the broad utility of the sulfate functional group in synthesis. nih.gov

Sophisticated Analytical Techniques for Characterization and Quantification of Ethyl Sulphate

Advanced Chromatographic-Mass Spectrometric Methodologies for Ethyl Sulphate Analysis

The coupling of chromatographic separation with mass spectrometric detection has become the cornerstone for the analysis of this compound in complex matrices. These hybrid techniques offer unparalleled selectivity and sensitivity, enabling the reliable identification and quantification of EtS at trace levels.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development for this compound

Liquid chromatography-mass spectrometry (LC-MS), particularly in its tandem mass spectrometry (LC-MS/MS) configuration, is the most widely applied technique for the quantification of this compound. unil.ch The development of robust LC-MS methods involves careful optimization of several key parameters to achieve the desired analytical performance.

A common approach involves a simple "dilute-and-shoot" method, where the sample, often urine, is diluted before direct injection into the LC-MS/MS system. spectroscopyonline.com This minimizes sample preparation time, making it suitable for high-throughput analysis. spectroscopyonline.com However, to mitigate matrix effects, which can suppress the analyte signal, more elaborate sample preparation techniques like protein precipitation or solid-phase extraction (SPE) are also employed. unil.ch

Chromatographic separation is typically achieved using reversed-phase columns, such as a C18 or a more polar-modified column like a Synergi Hydro-RP. unil.chspectroscopyonline.com Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used to separate this compound from other matrix components. spectroscopyonline.com

Detection is performed using an electrospray ionization (ESI) source, usually in negative ion mode, coupled to a triple quadrupole or ion trap mass spectrometer. spectroscopyonline.com Multiple Reaction Monitoring (MRM) is the preferred acquisition mode for quantification, offering high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound. unil.chspectroscopyonline.com Common transitions for EtS are m/z 125 → 97 and m/z 125 → 80. spectroscopyonline.com

The validation of these methods according to international guidelines ensures their accuracy, precision, linearity, and robustness. unil.chankaratipfakultesimecmuasi.net Typical limits of quantification (LOQ) for this compound in urine are in the low nanogram per milliliter (ng/mL) range, demonstrating the high sensitivity of the technique. unil.chspectroscopyonline.com

Table 1: Example of LC-MS/MS Parameters for this compound Analysis in Urine

ParameterConditionReference
Chromatography
ColumnPhenomenex Synergi 2.5 µm Hydro-RP, 100 x 2.0 mm spectroscopyonline.com
Mobile Phase A10 mM Ammonium Acetate in water, pH 7.6 spectroscopyonline.com
Mobile Phase B50:50 Methanol:Acetonitrile spectroscopyonline.com
Flow Rate0.5 mL/min spectroscopyonline.com
Injection Volume10 µL spectroscopyonline.com
Column Temperature25 °C spectroscopyonline.com
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative spectroscopyonline.com
Acquisition ModeMultiple Reaction Monitoring (MRM) spectroscopyonline.com
MRM Transitions124.9 → 80.1 (Quantifier), 124.9 → 97.0 (Qualifier) spectroscopyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Analysis

While less common than LC-MS for this compound analysis, gas chromatography-mass spectrometry (GC-MS) has also been utilized. nih.gov Due to the non-volatile nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov This often involves derivatization with agents like pentafluoropropionic anhydride (B1165640) (PFPA). ata-journal.org

Following derivatization, the analyte is separated on a capillary column, such as a DB-5, and detected by a mass spectrometer. nih.govata-journal.org Similar to LC-MS/MS, GC-MS/MS can be employed in MRM mode to enhance selectivity and sensitivity. ata-journal.org This technique has been successfully applied to the determination of ethyl glucuronide (EtG), a related ethanol (B145695) metabolite, and can be adapted for this compound. nih.govata-journal.org

Ion Chromatography (IC) for this compound Determination

Ion chromatography (IC) presents a powerful alternative for the determination of this compound, particularly in pharmaceutical quality control where it can be present as a process-related impurity. thermofisher.comtechnologynetworks.com IC is adept at separating ionic species.

In a typical IC method for this compound, an anion-exchange column, such as a Dionex IonPac™ AS12A or Metrosep A Supp 10, is used for separation. thermofisher.comoup.com The mobile phase is typically a carbonate/bicarbonate buffer, which can be generated electrolytically to improve reproducibility. thermofisher.comresearchgate.net

Detection is commonly achieved using a conductivity detector after suppression of the eluent conductivity. thermofisher.comoup.comnih.gov This enhances the signal-to-noise ratio for the analyte. IC methods have been validated for specificity, linearity, sensitivity, precision, and accuracy, with limits of detection and quantification in the sub-microgram per milliliter (µg/mL) range. oup.comresearchgate.netnih.gov

Table 2: Example of Ion Chromatography Parameters for this compound Analysis

ParameterConditionReference
Chromatography
ColumnMetrosep A Supp 10 (250 mm × 4.0 mm) oup.comnih.gov
Mobile Phase3.2 mM Sodium Carbonate and 1.0 mM Sodium Bicarbonate in 90:10 (v/v) water:acetonitrile researchgate.netnih.gov
Flow Rate0.6 mL/min researchgate.netnih.gov
Column Temperature30 °C researchgate.netnih.gov
Detection
DetectorConductivity Detector researchgate.netnih.gov

Spectroscopic Investigations of this compound Structure and Interactions

Spectroscopic techniques provide valuable insights into the molecular structure and bonding of this compound, as well as its interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound. Both ¹H NMR and ¹³C NMR spectra provide characteristic signals corresponding to the ethyl group.

In the ¹H NMR spectrum of the sodium salt of this compound in D₂O, a triplet is observed for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), consistent with the ethyl group structure and spin-spin coupling. chemicalbook.com For instance, in one study, the ¹H NMR spectrum showed a triplet at approximately 1.296 ppm and a quartet at around 4.104 ppm. chemicalbook.com

¹³C NMR spectroscopy further confirms the carbon framework of the molecule. nih.gov NMR has also been used to study the interactions of this compound in more complex systems, such as in yttrium this compound, where the resonances of nearby protons are shifted due to the presence of paramagnetic rare-earth ions. aps.org

Infrared (IR) and Raman Spectroscopic Studies of this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations within this compound. mt.com These techniques are particularly useful for studying the sulphate group and its interactions.

IR spectra of this compound show characteristic absorption bands for the S=O and S-O stretching vibrations. acs.org For example, in a study of this compound of glycolaldehyde, IR bands were observed at 1380 cm⁻¹ and 1200 cm⁻¹. acs.org

Raman spectroscopy is also sensitive to these vibrations. researchgate.net Studies on ionic liquids containing the this compound anion have assigned the symmetric S=O stretching vibration to a band around 1129 cm⁻¹ and the asymmetric S=O stretching vibration to a band near 1331 cm⁻¹. researchgate.net Computational studies using density functional theory (DFT) have been employed to interpret the vibrational spectra and understand the effects of intermolecular interactions on the vibrational frequencies. acs.orgnih.gov

Development of Novel Detection Platforms for this compound in Diverse Matrices

The demand for faster, more cost-effective, and field-deployable methods for this compound (EtS) detection has driven the development of novel detection platforms. These innovative approaches aim to complement or, in some cases, provide alternatives to the laboratory-based techniques like LC-MS/MS, particularly for applications such as on-site monitoring and point-of-care testing. Research in this area has explored different matrices and a variety of technological approaches, from advanced chromatographic methods to cutting-edge biosensor technology.

One area of significant development has been the expansion of testing to less invasive matrices. For instance, a notable advancement was the development of the first analytical test capable of detecting EtS in oral fluid. biospace.com This method, which also utilizes LC-MS/MS, offers a non-invasive collection method that can be performed under direct observation, reducing the chances of sample adulteration. biospace.com

In the realm of pharmaceutical quality control, a novel and validated ion chromatography (IC) method has been developed for the quantification of EtS and isopropyl sulfate (B86663) in abacavir (B1662851) sulfate. researchgate.netoup.com This method is advantageous due to its simplicity and cost-effectiveness, making it suitable for routine quality control analysis of the drug substance. researchgate.netoup.com

More recently, the development of biosensors has shown promise for the rapid detection of alcohol metabolites. While much of the research has focused on ethyl glucuronide (EtG), the principles can be extended to EtS. For example, a wearable biochemical sensor has been designed for monitoring alcohol consumption by detecting EtG in sweat. tdl.org This sensor is based on an immunoassay with gold (Au) or zinc oxide (ZnO) electrodes. tdl.org Such technology represents a significant step towards continuous and real-time monitoring of alcohol consumption. Electrochemical sensors, in general, offer advantages such as high sensitivity, selectivity, portability, and low cost. researchgate.netnih.gov The functionalization of electrodes with specific enzymes or antibodies is a key aspect of developing these biosensors. mdpi.comeuropa.eu

The following tables summarize the performance characteristics of some of these novel detection platforms for this compound in various matrices.

Table 1: Novel Detection Platforms for this compound in Biological Matrices

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAverage RecoveryCitation
LC-MS/MSOral FluidNot SpecifiedNot SpecifiedNot SpecifiedNot Specified biospace.com
UHPLC-MS-MSWhole BloodNot Specified0.019 mg/L0.025 - 6.3 mg/L≥ 77% oup.com
LC-MS/MSUrineNot Specified< 25 ng/mLNot SpecifiedNot Specified chromatographyonline.com
LC-MS/MSUrine & SerumNot SpecifiedNot SpecifiedNot SpecifiedNot Specified ankaratipfakultesimecmuasi.net
Wearable Biochemical Sensor (for EtG)Sweat1 µg/L (Au electrode)Not Specified1 - 10,000 µg/L (Au)Not Applicable tdl.org

Table 2: Novel Detection Platforms for this compound in Non-Biological Matrices

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeAverage RecoveryCitation
Ion Chromatography (IC)Abacavir Sulfate0.3 µg/mL0.8 µg/mLNot Specified98.7% researchgate.netoup.com

These developments highlight the ongoing efforts to create more accessible and versatile tools for the detection of this compound, which will have significant impacts on clinical diagnostics, forensic science, and pharmaceutical analysis.

Environmental Dynamics and Degradation Pathways of Ethyl Sulphate

Abiotic Transformation Mechanisms of Ethyl Sulphate

Abiotic transformation involves chemical processes that are not mediated by living organisms. For this compound, these include hydrolysis, photochemical reactions, and oxidative processes, which are critical in determining its stability in the environment.

Hydrolysis is a primary abiotic degradation pathway for this compound in aqueous environments. The reaction involves the cleavage of the ester bond, yielding ethanol (B145695) and sulphuric acid. This process is known to be acid-catalysed. The rate and products of this transformation are highly dependent on environmental conditions, particularly temperature and the presence of other reactants.

Under moderate temperatures, the primary hydrolysis products are ethanol and sulphuric acid. However, temperature plays a critical role in the reaction pathway. If the temperature rises above 140°C, this compound can react with any residual ethanol present in the system to form diethyl ether. At even higher temperatures, exceeding 170°C in the presence of a significant excess of sulphuric acid, this compound undergoes decomposition to form ethylene (B1197577) and sulphuric acid.

ConditionReactantsMajor Products
Standard AqueousThis compound, WaterEthanol, Sulphuric Acid
> 140°CThis compound, EthanolDiethyl Ether
> 170°C (in excess H₂SO₄)This compoundEthylene, Sulphuric Acid

This table summarizes the degradation products of this compound under different temperature and reactant conditions.

Direct photochemical degradation, or photolysis, involves the breakdown of a chemical by absorbing light energy. Currently, there is limited specific information available in scientific literature regarding the direct photochemical degradation rates and pathways of this compound in environmental systems.

However, studies on related compounds can provide some insight. For instance, the photodegradation of pyrazosulfuron-ethyl, another compound containing an ethyl and a sulphate-related group, has been shown to follow first-order kinetics, with degradation rates influenced by the pH of the aqueous solution and the wavelength of the light. The degradation pathways for this compound included the cleavage of carbon-sulphur and nitrogen-sulphur bonds. While these findings relate to a more complex molecule, they highlight potential, yet unconfirmed, pathways for this compound degradation under irradiation. Further research is required to determine the specific role of photolysis in the environmental fate of this compound.

Oxidation by reactive species, particularly the hydroxyl radical (•OH), is a significant transformation pathway for many organic compounds in the atmosphere and in aqueous environments. Recent research has elucidated the kinetics of the aqueous-phase oxidation of this compound by •OH radicals.

The reaction is initiated by hydrogen abstraction, leading to the formation of an alkyl radical. However, the strong electron-withdrawing nature of the sulphate functional group (–OSO₃⁻) has a deactivating effect on the molecule. This effect lowers the hydrogen abstraction rates, making the reaction with •OH radicals significantly slower compared to that of ethanol.

A 2024 study measured the temperature-dependent kinetics for this reaction, providing key data for environmental models.

ParameterValueReference
Rate Constant at 298 K (kOH) (1.13 ± 0.08) × 10⁸ M⁻¹s⁻¹
Arrhenius Expression k(T) = 1.1 × 10¹¹ exp(-2000/T)

This table presents the kinetic parameters for the aqueous-phase oxidation of this compound by hydroxyl radicals.

Furthermore, studies on the heterogeneous oxidation of sodium this compound by gas-phase •OH radicals have identified the formation of alcohol (C₂H₅SO₅⁻) and carbonyl (C₂H₃SO₅⁻) functionalization products. In these experiments, the bisulphate ion was also detected as a product, with its intensity increasing after oxidation.

Biogeochemical Cycling and Microbial Transformations of this compound

Despite being an organic sulphate ester, this compound demonstrates significant resistance to microbial degradation. In vitro studies have consistently shown that it is not readily metabolized by various bacteria.

One study incubated this compound with several bacterial strains, including Escherichia coli, Klebsiella pneumoniae, and Clostridium sordellii, isolated from autopsy materials. While a related ethanol metabolite, ethyl glucuronide (EtG), was completely degraded by E. coli and C. sordellii within 3-4 days, this compound concentrations remained unaffected even after 11 days of incubation. This stability is also observed in urine samples contaminated with E. coli; the bacteria can cause the degradation of EtG, but not of this compound. This resistance to biodegradation suggests that this compound is likely to persist in environments where microbial activity is the primary degradation mechanism.

Environmental fate models are quantitative tools used to predict the distribution, concentration, and persistence of chemicals in the environment. These models integrate a chemical's physical-chemical properties with information on environmental transport and degradation processes to simulate its behaviour in compartments such as air, water, soil, and sediment. The construction of a mass balance model typically involves defining the environmental compartments, quantifying source emissions, and describing transport and transformation processes mathematically.

Currently, specific, publicly available environmental fate models calibrated for this compound in aquatic and terrestrial systems are scarce in the literature. However, based on its known properties, a conceptual model can be outlined. Key parameters for such a model would include:

High Water Solubility: this compound is highly soluble in water, indicating that the aqueous phase would be a primary medium for its transport and fate.

Low Volatility: Its low vapour pressure suggests that it will not significantly partition into the atmosphere.

Abiotic Degradation: Hydrolysis and oxidation by hydroxyl radicals would be the key transformation processes to include in the model, using experimentally determined kinetic data.

Biotic Degradation: Its high resistance to microbial breakdown would be a critical factor, suggesting that biodegradation would be a minor or negligible removal pathway in the model.

While pharmacokinetic models have been developed to simulate the concentration-time courses of this compound in the human body, these are designed for metabolic processes and not environmental systems. Developing a dedicated environmental fate model would be essential for accurately predicting the persistence and potential exposure pathways of this compound released into aquatic and terrestrial environments.

Persistence and Bioaccumulation Potential of this compound in Environmental Systems

Persistence of this compound

The persistence of this compound in the environment is primarily governed by its susceptibility to biodegradation by microorganisms. Research into its stability has yielded varied results, suggesting that its degradation is highly dependent on specific environmental conditions, particularly the density and type of microbial populations present.

Initially, this compound was considered to be stable against bacterial degradation, especially in comparison to other ethanol metabolites like ethyl glucuronide. An in vitro study investigating the degradation of ethyl glucuronide (EtG) and this compound (EtS) by bacterial colonies isolated from autopsy material (including Escherichia coli and Clostridium sordellii) found that while EtG was completely degraded within 3 to 4 days, this compound was not affected within the 11-day incubation period.

However, subsequent research has challenged the assumption of this compound's absolute stability. A study utilizing standardized OECD (Organisation for Economic Co-operation and Development) test methods assessed the stability of this compound against bacterial degradation. The findings showed that while this compound remained stable in the Closed Bottle Test (OECD 301 D), it was biodegraded in the Manometric Respiratory Test (OECD 301 F). The primary difference between these two tests is the higher bacterial density in the Manometric Respiratory Test, which led researchers to conclude that the potential for bacterial degradation of this compound should be considered, particularly in environments with high microbial activity.

These conflicting findings indicate that this compound is not environmentally inert but its rate of degradation can be slow and is significantly influenced by the surrounding microbial environment.

Table 1: Summary of this compound Biodegradation Studies

Study TypeTest MethodKey FindingsReference
In Vitro IncubationIncubation with E. coli, K. pneumoniae, C. sordelliiNo degradation of this compound observed over 11 days.
Standardized Degradation TestOECD 301 D (Closed Bottle Test)This compound was stable.
Standardized Degradation TestOECD 301 F (Manometric Respiratory Test)This compound was not stable, showing biodegradation.

Bioaccumulation Potential of this compound

The bioaccumulation potential of a substance is often predicted using its octanol-water partition coefficient (Log Kow) and measured through its Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF). A low Log Kow value generally indicates low potential for a substance to accumulate in the fatty tissues of organisms.

Table 2: Bioaccumulation Potential Indicators for this compound

IndicatorValueReference
Octanol-Water Partition Coefficient (Log Kow)Data not available in reviewed literatureN/A
Bioconcentration Factor (BCF)Data not available in reviewed literatureN/A
Bioaccumulation Factor (BAF)Data not available in reviewed literatureN/A

Computational and Theoretical Investigations of Ethyl Sulphate

Quantum Chemical Calculations of Ethyl Sulphate Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of the this compound anion. These computational methods provide insights into the molecule's geometry, charge distribution, and orbital energies, which are fundamental to understanding its chemical behavior.

Studies on the 1-ethyl-3-methylimidazolium (B1214524) this compound ([EMIm][EtSO₄]) ion pair have offered a detailed look at the properties of the this compound anion, both as a free ion and within the ion pair complex. researchgate.netacs.org Using DFT, researchers have optimized the geometry of the free this compound anion to determine its most stable conformation. acs.org

The electronic properties of the this compound anion have been further investigated through the calculation of its formation enthalpy in the gas phase using various DFT functionals (B3LYP, B98, M06, M06-2X) and composite thermochemical models like G4. researchgate.net These calculations are crucial for understanding the thermodynamic stability of the anion.

Molecular orbital theory has been applied to study the reactivity of sulphate esters. For instance, investigations into 2-hydroxythis compound have explored the free energy profiles for intramolecular sulfuryl group transfer. acs.org These studies analyze the structures of transition states and pentacoordinate intermediates, providing a foundational understanding of the reactivity patterns that are also relevant to this compound. acs.org The reactivity of the this compound anion has also been put forward as a potential mechanism for the toxicity of ethanol (B145695), suggesting that it may act as an alkylating agent for biological macromolecules. nih.gov

The distribution of electronic charge within the this compound anion is a key determinant of its interaction with other species. The oxygen atoms of the sulphate group are the primary sites for electrostatic interactions and hydrogen bonding. arxiv.org Computational models have been used to calculate the electrostatic potentials (ESPs) to identify these reactive sites. arxiv.org

Table 1: Calculated Properties of the Free this compound Anion

Property Method/Basis Set Value Reference
Formation Enthalpy (gas phase) G4 model Not specified in abstract researchgate.net

Note: Specific values for formation enthalpy and detailed geometric parameters for the isolated this compound anion are often embedded within broader studies and not always explicitly reported in abstracts.

Molecular Dynamics Simulations of this compound Interactions in Solvents

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of ions in solution, providing a dynamic picture of solute-solvent interactions. For this compound, MD simulations have been particularly insightful in the context of ionic liquids and their aqueous mixtures. researchgate.netrsc.org

Simulations of 1-ethyl-3-methylimidazolium this compound ([EMIm][EtSO₄]) in water have been performed to understand the hydration of the this compound anion. rsc.org These studies utilize force fields like the Atomic Multipole Optimized Energetics for Biomolecular Applications (AMOEBA) to model the intermolecular forces accurately. rsc.org The simulations reveal how water molecules arrange around the anion and the dynamics of these interactions.

Radial distribution functions (RDFs) calculated from MD simulations provide quantitative information about the structure of the solvent around the this compound anion. For example, RDFs can show the average distance and coordination number of water molecules in the hydration shells of the anion. researchgate.net It has been shown that water molecules form strong hydrogen bonds with the oxygen atoms of the this compound anion's -SO₃ group. rsc.orgresearchgate.net This interaction is a key factor in the solvation of the anion. The strength of these interactions follows the order: EMI-water-ES > EMI-ES > ES-water > EMI-water, indicating a complex interplay of forces in the ionic liquid-water mixture. researchgate.net

MD simulations have also been used to calculate transport properties, such as the self-diffusion coefficient of the this compound anion in solution. rsc.org These calculations show that the mobility of the anion is influenced by its interactions with surrounding water molecules and cations. rsc.org For example, the strong hydrogen bonding between water and the this compound anion can restrain the motion of the anion, leading to slower dynamics compared to a non-hydrogen bonding environment. rsc.org

Table 2: Diffusion Coefficients from Molecular Dynamics Simulations

System Ion Diffusion Coefficient (cm²/s) Reference

Note: Diffusion coefficients are dependent on the specific conditions of the simulation, such as temperature and concentration.

Spectroscopic Property Prediction and Validation for this compound

Computational chemistry plays a crucial role in the prediction and interpretation of the spectroscopic properties of molecules like this compound. By calculating vibrational frequencies and comparing them with experimental data from techniques such as infrared (IR) and Raman spectroscopy, a deeper understanding of the molecular structure and interactions can be achieved.

For the this compound anion, theoretical vibrational spectra have been calculated using DFT. researchgate.netacs.org These calculations can predict the frequencies of the normal modes of vibration of the free anion. When compared to the experimental spectra of compounds containing this compound, such as the ionic liquid [EMIm][EtSO₄], shifts in the vibrational frequencies can be observed. researchgate.netacs.org These shifts provide evidence of intermolecular interactions, such as hydrogen bonding between the this compound anion and the [EMIm]⁺ cation or solvent molecules. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) analysis is often coupled with these calculations to interpret the frequency shifts. acs.org For instance, the formation of hydrogen bonds typically leads to a redshift (a shift to lower frequency) of the stretching vibrations of the groups involved in the bonding. researchgate.net The O-S-O symmetric stretching vibrations of the this compound anion are particularly sensitive to their environment. researchgate.net

Quantum chemical calculations have also been used to study the low-lying singlet excited states of the ion pair, which relates to its UV/vis absorption spectrum. acs.org Furthermore, computational predictions of Raman and IR intensities have been used to distinguish between different conformers of the cation in ionic liquids containing this compound, which in turn are influenced by the anion. arxiv.org

Table 3: Predicted Vibrational Frequencies for this compound Anion

Vibrational Mode Predicted Frequency (cm⁻¹) Experimental Correlation Reference
O-S-O symmetric stretching 915 and 958 (in [EMIm][EtSO₄]) Corresponds to interactions with the cation researchgate.net

Note: The predicted frequencies are often for the anion within an ion pair, as this is how it is typically studied experimentally. The values can vary depending on the level of theory and basis set used.

Theoretical Elucidation of Reaction Mechanisms Involving this compound

Theoretical chemistry provides powerful tools to elucidate the pathways and energetics of chemical reactions. For this compound, computational studies have explored potential reaction mechanisms, particularly those relevant to sulphate esters in general.

One area of investigation is the mechanism of sulfuryl group transfer reactions. Molecular orbital calculations have been used to study intramolecular sulfuryl group transfer in molecules like 2-hydroxythis compound. acs.org These studies map out the free energy profile of the reaction, identifying key structures such as trigonal bipyramidal pentacoordinate intermediates and transition states. acs.org The calculations suggest that the activation barriers for intramolecular sulfuryl group transfer in sulphate esters are generally large. acs.org It was also found that Berry pseudorotation, a process that can interchange the positions of atoms in a trigonal bipyramidal structure, is facile and does not represent a significant barrier to reaction. acs.org

Another proposed reaction mechanism involving this compound stems from its role as a metabolite of ethanol. It has been hypothesized that this compound could act as a chemically reactive species capable of ethylating biological macromolecules. nih.gov This suggests a mechanism of nucleophilic substitution where a nucleophilic site on a biological molecule attacks the ethyl group of this compound, with the sulphate anion acting as a leaving group. While detailed quantum chemical modeling of this specific reaction is not widely available, the principles of such reactions are well-established in organic chemistry.

Theoretical studies on the hydrolysis of esters under acidic conditions also provide a framework for understanding potential reactions of this compound. researchgate.net Although this compound is a sulphate ester, the general mechanisms of acid-catalyzed hydrolysis, such as the formation of tetrahedral intermediates, are relevant. researchgate.net Computational studies on similar systems can provide insights into the feasibility and energetics of such reaction pathways for this compound.

Table 4: Compounds Mentioned in the Article

Compound Name
This compound
1-ethyl-3-methylimidazolium this compound
2-hydroxythis compound
Ethanol
Water
Acetaldehyde

Non Clinical Applications and Roles of Ethyl Sulphate in Chemical Processes

Ethyl Sulphate as a Key Intermediate in Chemical Synthesis

As an intermediate, this compound is a precursor in multi-step chemical processes. It is formed during a reaction and subsequently converted into the desired final product. lookchem.com One of the most prominent historical and industrial applications is in the indirect hydration process for producing ethanol (B145695) from ethylene (B1197577), where ethyl hydrogen sulphate is a key intermediate. lookchem.comnih.govwikipedia.org In this process, ethylene reacts with sulfuric acid to form this compound, which is then hydrolyzed to yield ethanol. wikipedia.org

The compound's role extends to the manufacturing of numerous other chemicals. Dithis compound, in particular, serves as an essential intermediate in the creation of dyes, pigments, and textile chemicals. nih.goviarc.fr Its function as an ethylating agent is pivotal in these syntheses. nih.gov

Utilization in the Synthesis of Surfactants and Detergents

This compound and its related compounds are involved in the production of surfactants and detergents. Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids or between a liquid and a solid, making them essential components in cleaning products.

Ethyl hydrogen sulphate is noted for its applications in detergent production and as a chemical intermediate in the manufacture of surfactants. solubilityofthings.com Specifically, sodium this compound, a salt of ethyl hydrogen sulphate, is used as an intermediate for anionic surfactants found in products like dishwashing detergents. atamanchemicals.comatamankimya.com Anionic surfactants are valued for their cleaning and foaming properties.

Furthermore, derivatives like sodium 2-ethylhexyl sulphate, which shares the alkyl sulphate structure, are low-foaming anionic surfactants with excellent wetting properties. atamankimya.com These are used in industrial and household cleaners, including hard surface cleaners and metal degreasers. atamanchemicals.comatamankimya.com The general process for creating alkyl ether sulphates (a major class of surfactants in liquid detergents and shampoos) involves the sulphation of fatty alcohols. ocl-journal.orgessentialchemicalindustry.org While sulfur trioxide is a common sulfating agent, the role of this compound compounds as intermediates highlights their importance in the broader surfactant industry. essentialchemicalindustry.org

Table 1: Applications of this compound and its Derivatives in Surfactant/Detergent Production

Compound/Derivative Application Product Examples
Ethyl Hydrogen Sulphate Intermediate in surfactant/detergent production solubilityofthings.com Detergents solubilityofthings.com
Sodium this compound Intermediate for anionic surfactants atamanchemicals.comatamankimya.com Dishwashing detergents atamanchemicals.comatamankimya.com

Role in the Production of Dyes and Other Specialty Chemicals

The synthesis of dyes and specialty chemicals represents a major application for this compound, particularly dithis compound. sheetalchemicals.comsheetalchemicals.com It functions primarily as an ethylating agent, introducing an ethyl group into other molecules to create more complex structures with desired properties. nih.govsheetalchemicals.com

Key applications include:

Dye and Pigment Manufacturing : Dithis compound is a crucial intermediate for producing ethyl derivatives of phenols, amines, and thiols, which are precursors to various dyestuffs and pigments. iarc.frsheetalchemicals.comsheetalchemicals.com It is used, for example, in the synthesis of certain cationic dyes. google.com

Textile Finishing : It is employed as a finishing agent in textile manufacturing. nih.goviarc.fr

Carbonless Paper : Dithis compound acts as a dye-set agent in the production of carbonless copy paper. nih.goviarc.fr

Pharmaceuticals and Flavors : Its role as an ethylating agent extends to the synthesis of intermediates for pharmaceuticals and flavors. sheetalchemicals.comsheetalchemicals.com

Resin Production : It can be used as a hardener for cresol-formaldehyde resin manufacture. sheetalchemicals.comsheetalchemicals.com

Application in the Manufacture of Chemical Reagents and Standards

In the field of analytical chemistry, this compound serves as a crucial chemical standard for forensic and toxicological analysis. assaycell.com Following the consumption of ethanol, the body metabolizes a small portion into this compound. assaycell.com Its presence in biological samples like blood or urine is a reliable indicator of recent alcohol intake. assaycell.com

For this purpose, highly purified this compound and its isotopically labeled counterpart, this compound-d5, are manufactured as certified reference materials. assaycell.com These standards are essential for the calibration and quantification of alcohol metabolites in analytical methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). assaycell.com This application is critical for law enforcement, clinical analysis, and employment screening. assaycell.com

Table 2: this compound in Analytical Standards

Compound Purity Application Analytical Method
This compound >95% assaycell.com Reference standard for alcohol metabolite detection assaycell.com GC-MS, LC-MS, HPLC assaycell.com

This compound as a Reagent in Organic Reaction Chemistry

Beyond its role as an intermediate, this compound is a direct participant and powerful reagent in a variety of organic reactions. Its chemical reactivity is centered on its ability to act as an effective ethylating agent. solubilityofthings.comsheetalchemicals.com Both ethyl hydrogen sulphate and, more commonly, dithis compound are used to introduce ethyl groups onto nucleophilic substrates. solubilityofthings.comsheetalchemicals.com

Alkylation Reactions Mediated by this compound

Alkylation—the transfer of an alkyl group from one molecule to another—is a fundamental process in organic synthesis. Dithis compound is recognized as a potent ethylating agent for a wide range of organic compounds. sheetalchemicals.comnih.gov

Notable alkylation reactions include:

O-Ethylation : The ethylation of oxygen atoms, particularly in phenols to form aryl ethyl ethers. tandfonline.com These products are valuable in the preparation of fragrances, pharmaceuticals, and dyes. tandfonline.com

N-Ethylation : The ethylation of nitrogen atoms in amines. sheetalchemicals.com For example, the alkylation of 1-methylimidazole (B24206) with dithis compound is a method for synthesizing the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) this compound ([EMIM][EtSO4]). researchgate.net

S-Ethylation : The ethylation of sulfur atoms in thiols. sheetalchemicals.com

C-Ethylation : The ethylation of carbon atoms, such as in the alkylation of reactive methylene (B1212753) groups found in compounds like benzyl (B1604629) cyanide and various esters. acs.org

While effective, dithis compound is also known to be toxic, leading researchers to explore greener alternatives like diethyl carbonate for some ethylation reactions. tandfonline.com

Catalytic Applications of this compound and its Derivatives

This compound and its derivatives also play roles in catalysis, either by accelerating reactions or by acting as the catalytic species itself.

Dithis compound is used as an accelerator in the sulphation of ethylene. nih.goviarc.fr This suggests a role in facilitating a key industrial process beyond just being a simple intermediate.

Furthermore, derivatives of this compound have been developed for specific catalytic applications.

Ionic Liquids : As mentioned, this compound is a component of certain ionic liquids like N-alkyl-N-ethyl morpholinium this compound and [EMIM][EtSO4]. researchgate.netontosight.ai Ionic liquids are valued as solvents and catalysts in green chemistry due to their low vapor pressure and high thermal stability. ontosight.ai They can act as catalysts or co-catalysts in various chemical reactions. ontosight.ai

Aminated Derivatives : Aminated ethyl sulfuric acid can form stable complexes with metals, which suggests potential applications in coordination chemistry and catalysis. patsnap.com The dual functionality of the amine and sulphate groups makes these derivatives versatile intermediates for creating more complex chemical structures. patsnap.com

Advanced Materials Science Applications of this compound Derivatives

Derivatives of this compound are finding increasing utility in the field of advanced materials science, primarily due to their versatile chemical properties. These compounds serve as key components in the formulation of ionic liquids and as reactive agents in the creation and functionalization of polymers. Their incorporation into material structures can impart unique characteristics, such as enhanced thermal stability, conductivity, and specific chemical functionalities, opening avenues for novel applications.

Use in Ionic Liquids and Electrolytes

This compound ([EtOSO₃]⁻) is a common anion used in the synthesis of ionic liquids (ILs), which are salts that exist in a liquid state at temperatures below 100°C. wikipedia.org These materials are noted for their negligible vapor pressure, high thermal stability, and tunable solvent properties. ijche.comsigmaaldrich.com The this compound anion, when paired with a suitable organic cation, such as the 1-ethyl-3-methylimidazolium ([emim]⁺) cation, forms ILs with distinct physicochemical properties. sigmaaldrich.com

One of the most well-studied examples is 1-ethyl-3-methylimidazolium this compound ([emim][EtSO₄]). ijche.com This compound is a room-temperature ionic liquid, having a melting point below -20°C. sigmaaldrich.com The low symmetry of the ions and the distribution of charge over the molecule hinder the formation of a stable crystal lattice, resulting in a low melting point compared to simple inorganic salts like sodium chloride. sigmaaldrich.com

The properties of [emim][EtSO₄] make it a candidate for various applications. It is considered a promising IL for processes like CO₂ capture and has been used as a medium for the synthesis of resorcinol-formaldehyde polymer gels, where it also acts as a catalyst. researchgate.net Ionic liquids containing the this compound anion are explored for use as electrolytes in batteries and for the electrodeposition of metals, fields where their ionic conductivity and stability are advantageous. wikipedia.orgsigmaaldrich.com Research has also delved into the molecular interactions between [emim][EtSO₄] and water, finding that water interacts preferentially with the sulfonate group of the anion at low concentrations. acs.org This understanding is crucial for its application in aqueous systems. acs.org

Table 1: Properties and Applications of this compound-Based Ionic Liquids

Ionic Liquid Cation Anion Key Properties Potential Applications
1-ethyl-3-methylimidazolium this compound ([emim][EtSO₄]) 1-ethyl-3-methylimidazolium This compound Low melting point (< -20°C), high thermal stability, moderate viscosity, high CO₂ solubility. sigmaaldrich.comresearchgate.net Electrolytes, CO₂ capture, catalysis in polymer synthesis. wikipedia.orgsigmaaldrich.comresearchgate.net
1-butyl-3-methylimidazolium tetrachloroferrate 1-butyl-3-methylimidazolium Tetrachloroferrate Paramagnetic. wikipedia.org Magnetic ionic liquids. wikipedia.org
1-ethyl-3-methylimidazolium mthis compound ([emim][MeSO₄]) 1-ethyl-3-methylimidazolium Mthis compound High thermal stability, moderate viscosity, high CO₂ solubility. researchgate.net CO₂ capture. researchgate.net

Integration into Polymer Synthesis and Modification

This compound and its related alkyl sulphate derivatives play several important roles in polymer chemistry, acting as modification agents, components of monomers, and surfactants during polymerization.

Polymer Modification: Alkyl sulfates are used as sulfonating agents to introduce sulfonic acid (–SO₃H) groups into existing polymer chains. mdpi.com This process, known as sulfonation, imparts a hydrophilic character to the polymer. The introduction of these polar functional groups can significantly alter the polymer's properties, including increasing its thermal stability and modifying chemical interactions between polymer chains. mdpi.com This post-synthesis modification is often preferred because it allows for predictable control over the type and quantity of ionic moieties introduced. mdpi.com

Monomer Synthesis: Derivatives of this compound are utilized in the synthesis of functional monomers that can then be polymerized to create materials with specific properties. For example, a related compound, dimethyl sulfate (B86663), is used to quaternize 2-(dimethylamino)ethyl methacrylate. researchgate.net The resulting quaternary ammonium (B1175870) acrylic monomer can be polymerized to produce homopolymers with significant antibacterial activity against microbes like E. coli and S. aureus. researchgate.net Similarly, complex copolymers have been formed from monomers that include a sulfate ester, such as 2-(dimethylamino)ethyl 2-methyl-2-propenoate sulfate, for potential use in biomedical applications. ontosight.ai

Surfactants in Polymerization: In certain polymerization processes, alkyl sulphate derivatives act as surfactants. Sodium lauryl ether sulphate has been used as a surfactant in the synthesis of superabsorbent hydrogel polymers. chemmethod.comchemmethod.com The surfactant aids in creating a porous structure within the hydrogel, which enhances its ability to absorb and retain water. chemmethod.comchemmethod.com Such hydrogels have applications in agriculture to improve the water-retention capacity of soil. chemmethod.comchemmethod.com

Table 2: Role of Sulphate Derivatives in Polymer Science

Derivative/Related Compound Role Process Resulting Polymer/Material Application
Alkyl Sulfates Sulfonating Agent Post-polymerization modification (Sulfonation) Sulfonated copolymers Materials with increased thermal stability and modified polarity. mdpi.com
Dimethyl Sulfate Reagent Monomer synthesis (Quaternization) Antibacterial quaternary ammonium acrylic polymers Bulk modification of polymers for antibacterial properties. researchgate.net
Sodium Lauryl Ether Sulphate Surfactant Hydrogel synthesis Porous superabsorbent hydrogel Agricultural soil enhancement. chemmethod.comchemmethod.com
2-(dimethylamino)ethyl 2-methyl-2-propenoate sulfate Monomer Component Copolymerization Complex polyacrylate copolymers Potential for drug delivery and tissue engineering. ontosight.ai

Methodological Advancements and Future Research Directions in Ethyl Sulphate Studies

Innovations in Analytical Methodologies for Ethyl Sulphate

The detection and quantification of this compound (EtS), a direct metabolite of ethanol (B145695), have been significantly advanced by innovations in analytical methodologies. researchgate.netnih.gov These developments are crucial for its role as a biomarker in clinical and forensic toxicology. researchgate.net

The primary analytical technique for EtS is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netacs.org This method offers high sensitivity and specificity, allowing for the direct injection of urine samples after a simple dilution step. chromatographyonline.com In negative electrospray ionization (ESI) mode, EtS is typically detected by monitoring the mass transitions from its precursor ion [M-H]⁻ at m/z 125 to product ions at m/z 97 [HSO₄]⁻ and m/z 80 [SO₃]⁻. acs.org The use of deuterated internal standards, such as D5-EtS, enhances the accuracy of quantification. researchgate.netacs.org

Recent advancements have focused on improving the speed and efficiency of LC-MS/MS methods. The use of small-particle polar functional HPLC phases has enabled rapid elution of EtS in under two minutes. chromatographyonline.com Furthermore, ultra-high-performance liquid chromatography (UHPLC)–MS-MS methods have been developed for the analysis of EtS in various matrices, including dried blood spots (DBS), offering advantages in sample stability, transportation, and storage. researchgate.netnih.gov These methods have been validated according to forensic guidelines, demonstrating linearity, selectivity, and sufficient sensitivity for routine applications. nih.govnih.gov

Ion chromatography (IC) has also emerged as a viable technique for the determination of EtS, particularly in pharmaceutical substances where it may be present as an impurity. nih.gov A validated IC method demonstrated specificity, linearity, and sensitivity for quantifying EtS in the presence of other anions. nih.gov

The following table summarizes key parameters of various analytical methods for this compound.

Analytical TechniqueSample MatrixKey Innovations & FindingsReference
LC-ESI-MS/MS UrineDirect injection, use of deuterated internal standards (D5-EtS), detection up to 36 hours after ethanol consumption. acs.org acs.org
LC-MS/MS UrineRapid analysis (<7 min), simple dilution, detection below 25 ng/mL, use of a polar end-capped C18 phase. chromatographyonline.com chromatographyonline.com
LC-ESI-ion trap-MS/MS UrineBaseline separation of EtS and EtG in less than seven minutes, low limit of quantitation (LOQ).
UHPLC-MS/MS Dried Blood Spots (DBS)Increased analyte stability, simplified sample transport and storage, validated for forensic use. researchgate.net researchgate.net
Ion Chromatography (IC) Drug SubstanceDetermination of EtS as an impurity, specific from other common anions. nih.gov nih.gov
HPLC-MS/MS Human BloodSimultaneous determination of four alcohol biomarkers, including EtS, using a novel sugar-based column. nih.gov nih.gov

Interdisciplinary Research Approaches for Comprehensive Understanding of this compound Chemistry

A comprehensive understanding of this compound's chemistry necessitates interdisciplinary research, integrating knowledge from toxicology, environmental science, and biochemistry. Such collaborations are vital for elucidating its formation, biological interactions, and environmental fate.

Toxicology and Biochemistry: Research in this area explores the metabolic pathways of ethanol leading to the formation of EtS. researchgate.net It is understood that a small fraction of ingested ethanol is conjugated with sulphate to form EtS. researchgate.net Studies have investigated the potential for EtS itself to be chemically reactive, suggesting it could alkylate biological macromolecules, which may contribute to ethanol-related toxicity. nih.gov This hypothesis bridges the gap between the presence of a metabolite and its potential physiological effects. Furthermore, animal models like the zebrafish are being used to study the nonoxidative metabolites of ethanol, including EtS, to understand the mechanisms behind conditions like fetal alcohol syndrome. nih.gov

Environmental Science and Ecotoxicology: The presence and impact of this compound in the environment are emerging areas of study. Research in ecotoxicology aims to clarify the effects of environmental pollutants on wildlife. ecotoxiwata.jp While specific studies on the environmental fate of EtS are not extensively detailed in the provided results, the principles of assessing the risks of chemicals in various species are well-established. ecotoxiwata.jp The use of certain ionic liquids containing this compound, such as 1-ethyl-3-methylimidazolium (B1214524) this compound, in industrial processes also calls for an understanding of their environmental behavior and sustainability. acs.orgacs.org

Forensic Science and Clinical Chemistry: The collaboration between analytical chemists and forensic toxicologists has been instrumental in establishing EtS as a reliable biomarker for recent alcohol consumption. researchgate.netacs.org Studies have focused on comparing the excretion profiles of EtS and ethyl glucuronide (EtG), another ethanol metabolite, to improve the sensitivity and accuracy of detecting recent drinking. nih.gov The stability of EtS in samples is a key area of investigation, with research showing it is more resistant to bacterial degradation than EtG, making it a valuable complementary marker.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to various aspects of chemical research, and studies involving this compound are no exception. These computational tools offer powerful methods for modeling complex systems, predicting properties, and analyzing large datasets.

In the context of this compound, ML models have been used to predict the solubility of various compounds, including sugar alcohols, in ionic liquids like 1-ethyl-3-methylimidazolium this compound. nih.govscienceopen.com These models, such as Artificial Neural Networks (ANNs) and Adaptive Neuro-Fuzzy Inference Systems (ANFIS), can estimate solubility with high accuracy, which is crucial for designing and optimizing chemical processes like extraction. nih.govscienceopen.com The advantage of these AI approaches is their ability to model a wide range of systems without the limitations of traditional thermodynamic models, which are often component-specific. scienceopen.com

ML techniques are also being applied to predict the concentration of sulphate in water, a task relevant to environmental monitoring. researchgate.netspringerprofessional.de Models like Gaussian Process Regression (GPR) and Support Vector Machines (SVM) have shown high accuracy in these predictions. researchgate.netspringerprofessional.de While not directly focused on this compound, these methodologies could be adapted to model the fate and transport of EtS in environmental systems.

Furthermore, machine learning is being used in broader chemical and biological research that provides a framework for potential applications in EtS studies. For example, ML algorithms are used to predict the outcomes of in vitro mutagenesis and to model biomass production from fermentation processes where compounds like ammonium (B1175870) sulphate are used. researchgate.netmdpi.com These applications demonstrate the potential of ML to optimize processes and predict the effects of chemical substances. researchgate.netmdpi.com

The table below outlines some applications of AI and ML relevant to this compound research.

AI/ML ApplicationSpecific Model(s)Research AreaPotential Relevance to this compoundReference(s)
Solubility Modeling ANFIS, LSSVR, ANNsChemical EngineeringPredicting solubility of substances in this compound-based ionic liquids. nih.govscienceopen.com
Concentration Prediction GPR, SVM, ANN, Decision TreesEnvironmental ScienceModeling the concentration of this compound in environmental samples. researchgate.netspringerprofessional.de
Wine Quality Prediction Random Forest, Gradient BoostingFood ChemistryAnalyzing the impact of sulphate and other physicochemical properties on quality. ijsrset.com
Biomass Production Modeling Gaussian Process Regression (GPR)BiotechnologyOptimizing processes where sulphate-containing compounds are used as nutrients. mdpi.com

Sustainable Chemical Engineering Principles in this compound-Related Processes

Sustainable chemical engineering, guided by the principles of green chemistry, aims to design products and processes that minimize the use and generation of hazardous substances. opcw.orgacs.org These principles are relevant to processes involving this compound, from its synthesis to its application in various industries.

Green Chemistry Principles in Synthesis and Application: The twelve principles of green chemistry provide a framework for making chemical processes more environmentally benign. acs.org Key principles applicable to this compound-related processes include:

Waste Prevention: Designing syntheses to prevent waste is preferable to treating waste after it has been created. mlsu.ac.in

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.orgmlsu.ac.in

Use of Renewable Feedstocks: Utilizing renewable resources instead of depleting ones is a core tenet. opcw.orgmlsu.ac.in

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective and can be used in smaller amounts. acs.orgmlsu.ac.in

Design for Degradation: Chemical products should be designed to break down into innocuous products at the end of their function. opcw.org

Sustainable Applications of this compound-Based Ionic Liquids: Ionic liquids (ILs) containing the this compound anion, such as 1-ethyl-3-methylimidazolium this compound ([EMIM][EtSO₄]), have been studied for various "green" applications. acs.orgacs.org For instance, they have been investigated as sustainable and efficient hydraulic fluids. acs.orgacs.org Protic ionic liquids, including some sulphate-based ones, are used in biomass transformations and as catalysts in the production of biodiesel, highlighting their potential role in a bio-based economy. rsc.org

Process Intensification and Efficiency: Research into the continuous production of ionic liquids like 1-ethyl-3-methylimidazolium this compound in loop reactors demonstrates a move towards more efficient and sustainable manufacturing processes. researchgate.net This approach can lead to a significant increase in the space-time-yield compared to conventional batch processes, reducing energy consumption and potential waste. researchgate.net

The application of these principles is essential for mitigating the environmental impact of chemical processes. The Institution of Chemical Engineers emphasizes the "triple bottom line" of sustainability, which includes environmental responsibility, economic return, and social development. icheme.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting ethyl sulfate (EtS) in biological samples, and how are they validated?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for EtS detection. Key parameters include:

  • Mobile Phases : Aqueous phase (10 mM ammonium formate) and organic phase (methanol) .
  • MRM Transitions : Optimized for EtS (m/z 124.90 → 97.10) and deuterated internal standards (e.g., EtS-D5: m/z 130.20 → 80.10) to ensure specificity .
  • Validation : Parameters like limit of detection (LOD: 0.04–0.10 mg/L), limit of quantification (LOQ), accuracy (85–115%), and precision (RSD <15%) are assessed per forensic toxicology guidelines (SWGTOX/SOFT) .
    • Significance : Validated methods minimize false positives and ensure reproducibility in forensic and clinical studies .

Q. Why is EtS used as a biomarker for recent alcohol consumption compared to ethanol?

  • Methodological Answer : EtS, a direct ethanol metabolite, offers a longer detection window (up to 36 hours post-consumption) than ethanol itself, which is rapidly metabolized. Unlike ethanol, EtS is not produced post-collection by microbial activity, reducing false positives .
  • Comparative Advantage : EtS and ethyl glucuronide (EtG) are often measured together. While both are ethanol metabolites, EtS is sulfated via sulfotransferases, whereas EtG is glucuronidated, allowing dual-marker analysis to increase sensitivity (Spearman’s ρ = 0.84–0.87) .

Advanced Research Questions

Q. How can researchers optimize collision energy voltages in MRM transitions for EtS detection using LC-MS/MS?

  • Methodological Answer : Collision energy (CE) is tuned empirically using reference standards. For EtS:

  • CE Optimization : A voltage of 17 V for the transition 124.90 → 97.10 balances sensitivity and specificity, minimizing matrix interference .
  • Internal Standards : Deuterated analogs (e.g., EtS-D5) are run in parallel to correct for ion suppression/enhancement .
    • Data Validation : Post-optimization, method robustness is confirmed through repeated analyses of spiked urine samples (e.g., recovery rates of 92–105%) .

Q. What strategies can address discrepancies in EtS detection between controlled ethanol intake and consumption of traditional fermented beverages?

  • Methodological Answer : Contradictory results (e.g., no significant EtS increase after fermented beverage consumption vs. detectable EtS after low ethanol doses ) may arise from:

  • Matrix Effects : Beverages like kefir or boza contain compounds that interfere with sulfotransferase activity or LC-MS/MS ionization .
  • Dose-Response Gaps : Studies using <300 mL beverages may fail to reach ethanol thresholds for EtS formation. Larger sample sizes and dose-ranging designs are recommended .
    • Resolution : Use creatinine-normalized EtS ratios (e.g., EtS-100) to control for urine dilution and validate findings with controlled ethanol challenges .

Q. How should longitudinal studies be designed to assess EtS excretion kinetics in diverse populations?

  • Methodological Answer :

  • Sampling Intervals : Collect urine at 0, 2, 4, 8, 12, 24, and 36 hours post-consumption to capture peak excretion (median tmax for EtS-100 = 2.1 hours) .
  • Cohort Diversity : Include variables like age, liver function, and genetic polymorphisms in sulfotransferases (SULT1A1) to account for metabolic variability .
  • Statistical Tools : Use paired t-tests for within-subject comparisons and multivariate regression to identify confounders .

Data Contradiction Analysis

Q. How can conflicting results on EtS detectability in low-alcohol beverages be reconciled?

  • Case Study : Traditional fermented drinks (e.g., şalgam) showed no significant EtS increase post-consumption , yet energy drinks with trace ethanol triggered positive breath tests .
  • Analysis : Differences arise from:

  • Ethanol Thresholds : EtS formation requires ethanol >0.1 g/kg; beverages with <0.5% ethanol may not exceed this .
  • Analytical Sensitivity : LC-MS/MS cut-offs (e.g., 0.05 mg/L) vs. breathalyzers (0.006–0.015 g/210 L) explain variance in detection .
    • Recommendation : Use orthogonal methods (e.g., HS-GC for ethanol and LC-MS/MS for EtS/EtG) to cross-validate results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.